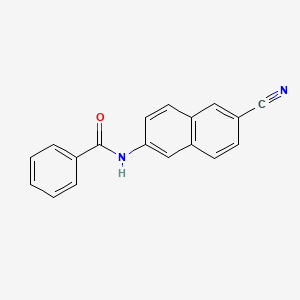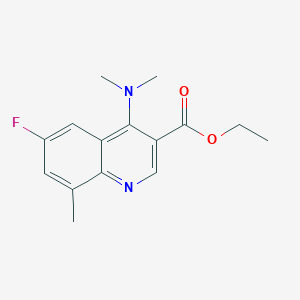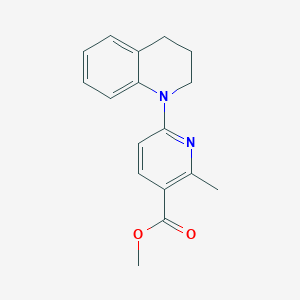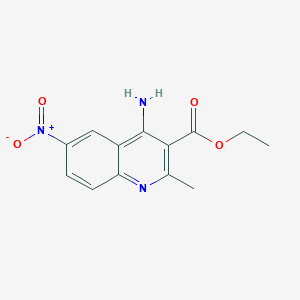
3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide is an organic compound belonging to the imidazoquinoline family. This compound is characterized by a fused ring structure consisting of an imidazole ring and a quinoline ring, with a methyl group at position 3 and an amino group at position 2. It is commonly used in scientific research due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions. This reaction typically involves heating and the use of a suitable solvent, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted imidazoquinolines .
Aplicaciones Científicas De Investigación
3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide involves its interaction with cellular components, leading to DNA damage and mutations. It induces chromosomal anomalies, gene mutations, and DNA damage in both human and animal cells in vitro . The molecular targets and pathways involved in these effects are still under investigation, but it is known to affect cellular DNA and induce mutagenic changes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methylimidazo(4,5-f)quinoline: Similar in structure but lacks the hydrobromide component.
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Another imidazoquinoline derivative with different substituents.
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: A related compound with a different ring structure and substituents.
Uniqueness
3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide component, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Propiedades
Número CAS |
77314-22-8 |
|---|---|
Fórmula molecular |
C11H11BrN4 |
Peso molecular |
279.14 g/mol |
Nombre IUPAC |
3-methylimidazo[4,5-f]quinolin-2-amine;hydrobromide |
InChI |
InChI=1S/C11H10N4.BrH/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H |
Clave InChI |
CVIAEABTNJKAIC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N.Br |
Números CAS relacionados |
76180-96-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)


![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)



